molecular formula C24H35NO4 B041115 (Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide CAS No. 155206-01-2

(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide

Cat. No. B041115
CAS RN: 155206-01-2
M. Wt: 401.5 g/mol
InChI Key: UWIWNJFBNIMMGY-FDBOBMRISA-N
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Description

The compound “(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide” is also known as Latanoprost Related Compound B . It is a reference standard with a molecular formula of C26H40O5 .


Molecular Structure Analysis

The molecular structure of this compound consists of 26 carbon atoms, 40 hydrogen atoms, and 5 oxygen atoms . The exact structure can be determined using spectroscopic methods such as NMR or X-ray crystallography, but such information is not available in the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 402.52 . It is predicted to have a boiling point of 557.2±50.0 °C and a density of 1.170±0.06 g/cm3 . It is soluble in acetonitrile (3 mg/ml), DMF (25 mg/ml), DMSO (25 mg/ml), and ethanol (50 mg/ml). It is less soluble in PBS (pH 7.2) at 0.25 mg/ml .

Scientific Research Applications

Ophthalmology

17-Phenyl Trinor Prostaglandin F2alpha Methyl Amide: is a metabolically stable analog of Prostaglandin F2α and serves as a potent agonist for the FP receptor . It has been instrumental in the development of ocular hypotensive drugs such as bimatoprost, which are used to treat elevated intraocular pressure in conditions like glaucoma . The compound’s efficacy in reducing intraocular pressure makes it a valuable asset in ophthalmic research and therapy development.

Neuroscience

In neuroscience, this compound’s role as an FP receptor agonist suggests potential applications in studying neuronal pathways that involve prostaglandin signaling . Its analog, bimatoprost, has been used in research to understand neuroprotective strategies, which could be crucial for treating neurodegenerative diseases.

Lipid Biochemistry

As part of lipid biochemistry, 17-Phenyl Trinor Prostaglandin F2alpha Methyl Amide contributes to the understanding of lipid roles in biology and disease. It helps in exploring the lipid signaling pathways and their implications in metabolic disorders .

Cyclooxygenase Pathway

This compound is relevant in the study of the cyclooxygenase pathway, which is pivotal in inflammation and pain. By binding to the FP receptor with high potency, it aids in the investigation of prostaglandin-mediated inflammatory responses and could lead to the development of new anti-inflammatory drugs .

Pharmaceutical Development

In pharmaceutical development, 17-Phenyl Trinor Prostaglandin F2alpha Methyl Amide serves as a reference standard for the quality control of prostaglandin analogs used in medication . Its stable structure and potent activity make it a model compound for designing and synthesizing new therapeutic agents.

Health and Disease

The applications of this compound extend to the broader context of health and disease, particularly in the development of treatments for conditions associated with prostaglandin pathways, such as cardiovascular diseases and certain types of cancer . Its role in these pathways can provide insights into disease mechanisms and therapeutic targets.

Safety and Hazards

The compound is classified under the GHS08 hazard category. It carries the warning signal word and has hazard statements H361 and H362 . Precautionary measures include P201, P202, P281, P308+P313, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of 17- Phenyl Trinor Prostaglandin F2alpha Methyl Amide is the FP receptor . This receptor is part of the prostaglandin family of receptors, which play crucial roles in various physiological processes.

Mode of Action

17- Phenyl Trinor Prostaglandin F2alpha Methyl Amide acts as a potent agonist for the FP receptor . It binds to this receptor with a relative potency of 756% compared to that of Prostaglandin F2alpha . This binding triggers a series of biochemical reactions that lead to the compound’s effects.

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO4/c1-25-24(29)12-8-3-2-7-11-20-21(23(28)17-22(20)27)16-15-19(26)14-13-18-9-5-4-6-10-18/h2,4-7,9-10,15-16,19-23,26-28H,3,8,11-14,17H2,1H3,(H,25,29)/b7-2-,16-15+/t19-,20+,21+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIWNJFBNIMMGY-FDBOBMRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201106598
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-N-methyl-5-heptenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201106598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide

CAS RN

155206-01-2
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-N-methyl-5-heptenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155206-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]cyclopentyl]-N-methyl-5-heptenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201106598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide
Reactant of Route 2
(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide
Reactant of Route 3
(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide
Reactant of Route 4
(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide
Reactant of Route 5
(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide
Reactant of Route 6
(Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-methylhept-5-enamide

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